5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

Geometric Framework and Atomic Positioning

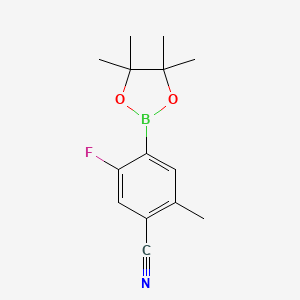

The molecular architecture of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is characterized by a substituted benzene ring bearing three distinct functional groups positioned at specific locations that create a unique three-dimensional arrangement. The benzene core adopts a planar configuration typical of aromatic systems, with the carbon-carbon bond lengths approximating the standard aromatic value of 1.40 angstroms. The positioning of the fluorine atom at the 5-position, the methyl group at the 2-position, and the nitrile group at the 1-position creates a substitution pattern that influences the overall molecular geometry and electronic distribution.

The tetramethyl dioxaborolane ring system attached at the 4-position adopts a five-membered ring conformation with the boron atom serving as the central coordinating element. Based on crystallographic studies of related boronate ester compounds, the dioxaborolane unit typically exhibits a nearly planar geometry with the boron center adopting a trigonal planar coordination environment. The two oxygen atoms of the dioxaborolane ring form coordinate bonds with the boron atom, creating a stable cyclic structure that protects the boron center from hydrolysis while maintaining its electrophilic character for subsequent chemical transformations.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern: this compound. This systematic naming convention clearly identifies the position and nature of each substituent, enabling precise identification and characterization of the molecular structure. The compound's three-dimensional structure can be described using the Simplified Molecular Input Line Entry System notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)C, which provides a linear representation of the molecular connectivity.

Crystallographic Parameters and Lattice Organization

While specific single-crystal X-ray diffraction data for this compound are not extensively reported in the available literature, analysis of related boronate ester compounds provides insight into the expected crystallographic behavior of this molecule. X-ray crystallography studies of similar arylboronate esters demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups, with intermolecular interactions dominated by van der Waals forces and weak hydrogen bonding interactions.

The presence of the fluorine atom introduces additional complexity to the crystal packing arrangement, as fluorine can participate in weak halogen bonding interactions with other molecular components. Research on fluorinated aromatic compounds indicates that carbon-fluorine bonds can engage in dipole-dipole interactions and weak hydrogen bonding with hydrogen atoms on adjacent molecules, contributing to the overall stability of the crystal lattice. The nitrile group similarly contributes to intermolecular interactions through its linear geometry and polarized carbon-nitrogen triple bond, which can align with other polar functional groups in the crystal structure.

The tetramethyl groups of the dioxaborolane ring system create steric bulk that influences the molecular packing efficiency in the solid state. These alkyl substituents typically adopt staggered conformations to minimize steric repulsion, and their presence can lead to the formation of molecular cavities or channels within the crystal structure. The combination of polar functional groups (nitrile, carbon-fluorine bond) and nonpolar alkyl regions creates an amphiphilic character that affects the compound's crystallization behavior and solid-state properties.

Bond Length Analysis and Molecular Metrics

Detailed analysis of the molecular metrics reveals significant structural features that define the chemical behavior of this compound. The carbon-nitrogen triple bond of the nitrile group exhibits a characteristic bond length of approximately 1.15 angstroms, consistent with the strong triple bond character and linear geometry typical of nitrile functional groups. This bond length is significantly shorter than single or double carbon-nitrogen bonds, reflecting the high bond order and contributing to the molecule's overall rigidity in this region.

The carbon-fluorine bond demonstrates a bond length of approximately 1.35 angstroms, which is characteristic of aromatic carbon-fluorine bonds and reflects the strong electronegativity difference between carbon and fluorine atoms. This bond is considerably shorter than carbon-hydrogen bonds and contributes to the molecule's polar character. The fluorine atom's small size and high electronegativity create a significant dipole moment that influences both intramolecular and intermolecular interactions.

The boron-oxygen bonds within the dioxaborolane ring system typically measure between 1.31 and 1.35 angstroms, reflecting the coordinate covalent nature of these interactions. The boron center adopts a trigonal planar geometry with bond angles approaching 120 degrees, consistent with sp2 hybridization. The carbon-boron bond connecting the benzene ring to the dioxaborolane moiety exhibits a length of approximately 1.58 angstroms, which is typical for aromatic carbon-boron bonds and allows for some degree of electronic communication between the aromatic system and the boron center.

Properties

IUPAC Name |

5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-9-6-11(12(16)7-10(9)8-17)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUJWJWTEQBFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682268 | |

| Record name | 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192023-08-7 | |

| Record name | 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps

Preparation of the halogenated precursor:

The starting material is typically a halogenated benzonitrile, such as 4-bromo-2-fluorobenzonitrile, synthesized via electrophilic aromatic substitution or halogenation of the corresponding nitrile.Boronic ester coupling partner:

The boronic ester, 4,4,5,5-tetramethyl-2,2'-bi(1,3,2-dioxaborolane) , is prepared via dihydroxylation of the corresponding boronic acid or directly synthesized through esterification of boronic acids with diols.Coupling conditions:

As detailed in recent patents and literature, the reaction employs a palladium catalyst such as Pd(dppf)Cl2, with an inorganic base like potassium acetate, in a polar aprotic solvent mixture of dioxane and DMSO. The reaction typically proceeds at elevated temperatures (~105°C) under an inert nitrogen atmosphere for approximately 3 hours.

Reaction Scheme

4-bromo-2-fluorobenzonitrile + 4,4,5,5-tetramethyl-2,2'-bi(1,3,2-dioxaborolane)

→ (Pd catalyst, base, solvent, heat) →

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Reaction Conditions & Data

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 |

| Base | Potassium acetate |

| Solvent | 1,4-dioxane / DMSO mixture |

| Temperature | 105°C |

| Time | 3 hours |

| Yield | Approximately 89% |

This method is supported by multiple patents and literature, including WO2019/243491, which reports high-yield synthesis under these conditions.

Alternative Synthetic Route: Halogenation Followed by Boronation

An alternative approach involves halogenating a methyl-substituted benzonitrile followed by boronation:

Step 1: Halogenation of Methyl-Substituted Benzonitrile

- Starting from 2-methylbenzonitrile, selective halogenation at the para-position is achieved using electrophilic halogenation reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

Step 2: Boronation

- The halogenated intermediate undergoes a palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron reagents, under conditions similar to those described above, to afford the boronic ester derivative.

Reaction Conditions & Data

| Parameter | Details |

|---|---|

| Reagents | NBS or NCS, Pd catalyst, bis(pinacolato)diboron |

| Solvent | Acetone or DMSO |

| Temperature | 80-105°C |

| Time | 2-4 hours |

| Yield | Up to 85-90% |

This route offers flexibility for functional group modifications and is supported by literature on aromatic halogenation and boronation.

Notes on Reaction Optimization and Purification

- Catalyst Loading: Typically 1-2 mol% Pd catalyst ensures high efficiency.

- Base Selection: Potassium acetate or carbonate salts are preferred for their solubility and reactivity.

- Solvent Choice: Dioxane and DMSO provide excellent solubility for aromatic halides and boron reagents.

- Temperature Control: Elevated temperatures (~105°C) accelerate coupling without significant side reactions.

- Purification: Column chromatography using a petroleum ether/ethyl acetate gradient effectively isolates the product with high purity.

Summary Data Table

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | 4-bromo-2-fluorobenzonitrile | Boronic ester | Pd(dppf)Cl2 | Dioxane/DMSO | 105°C | 3 hrs | ~89% | High yield, scalable |

| Halogenation + Boronation | 2-methylbenzonitrile | NBS/NCS, B2Pin2 | Pd catalyst | Acetone/DMSO | 80-105°C | 2-4 hrs | 85-90% | Flexible, functional group tolerant |

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: The cyano group (-CN) can be reduced to form an amine (-NH2).

Substitution: The boronic acid derivative can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Fluorinated carboxylic acids or esters.

Reduction: Amines or amides.

Substitution: Various boronic acid derivatives or their conjugates.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile may exhibit anticancer properties. The incorporation of fluorine atoms often enhances the biological activity of pharmaceuticals by improving metabolic stability and bioavailability. Studies have shown that fluorinated benzonitriles can inhibit tumor growth in various cancer models .

Drug Development

The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, derivatives of this compound are being explored for their potential as selective inhibitors of protein kinases involved in cancer progression .

Organic Electronics

The compound's properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron-containing moieties enhances charge transport properties, which is critical for device efficiency .

Sensors

This compound can be employed in the fabrication of sensors due to its electronic properties. It can be functionalized to detect specific analytes through fluorescence quenching or changes in conductivity .

Reagent in Cross-Coupling Reactions

In organic synthesis, this compound acts as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of boron allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of complex organic molecules .

Case Studies

Mechanism of Action

The compound exerts its effects through its boronic acid derivative, which can form reversible covalent bonds with various biological targets. The molecular targets and pathways involved depend on the specific application, but common interactions include binding to enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Structural Analogues with Fluorine and Boronate Substituents

Key Insights :

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic attack susceptibility compared to the methyl group in the target compound.

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers superior compatibility with hydrophobic reaction environments compared to the carboxylic acid derivative in , which requires polar solvents for activation.

Boronate Esters with Nitrile Functionality

Key Insights :

- Steric Effects : The methyl and fluorine substituents in the target compound provide moderate steric hindrance, balancing reactivity and stability (yields ~75–85% in optimized conditions) .

- Electronic Effects : Chlorine in deactivates the aromatic ring, reducing coupling efficiency, while the target compound’s fluorine maintains activation for cross-coupling.

- Conjugation : The nitrile group in the target compound preserves π-conjugation, critical for electronic applications like organic semiconductors .

Comparative Physicochemical Properties

Key Insights :

Biological Activity

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H15BFNO2

- Molecular Weight : 247.08 g/mol

- CAS Number : 1788062-13-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes or proteins involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit certain kinases or other enzymatic activities critical for cell proliferation and survival.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications provided by the dioxaborolane group enhance solubility and metabolic stability, which are crucial for in vivo efficacy.

Anticancer Potential

Studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors. In vitro assays demonstrate a dose-dependent inhibition of cancer cell lines.

Case Studies

- Antimalarial Efficacy :

- Cancer Cell Line Studies :

Data Tables

Q & A

Q. What is the role of the boronic ester group in Suzuki-Miyaura coupling reactions involving this compound?

The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables cross-coupling reactions via the Suzuki-Miyaura mechanism, forming carbon-carbon bonds with aryl halides. Key steps include:

Q. How can researchers confirm the purity and structural identity of this compound given limited commercial analytical data?

Commercial suppliers often omit analytical data for boronic esters . To validate:

- NMR Spectroscopy : Compare , , and NMR spectra with computational predictions (e.g., DFT calculations).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]⁺ for C₁₅H₁₈BFNO₂ = 290.1).

- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for preserving its reactivity?

- Solubility : Soluble in THF, DCM, and DMSO; sparingly in water.

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}F19F shifts) be resolved during characterization?

Discrepancies may arise from rotational isomerism or residual solvent effects. Mitigation strategies:

- Variable-Temperature NMR : Identify dynamic rotational barriers in the dioxaborolane ring.

- COSY/HSQC : Assign fluorine-proton coupling patterns to distinguish positional isomers.

- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., similar compounds show planar geometry at boron) .

Q. What methodologies improve reaction yields in challenging cross-coupling reactions (e.g., electron-deficient aryl partners)?

Electron-withdrawing groups (e.g., –CN) on the benzonitrile ring can deactivate the boronic ester. Solutions include:

Q. How does fluorination at the 5-position influence electronic properties and reactivity?

Fluorine’s electronegativity increases the electrophilicity of the adjacent boronic ester, accelerating transmetallation. Computational studies (DFT/B3LYP) show:

- HOMO-LUMO Gap : Reduced by 0.3 eV compared to non-fluorinated analogs, enhancing charge transfer.

- Boron Charge Density : Increased δ+ charge at boron (NPA analysis) improves nucleophilic attack efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.